Cas no 79440-33-8 (4-(bromomethyl)-2-methoxyphenol)

4-(bromomethyl)-2-methoxyphenol 化学的及び物理的性質
名前と識別子
-
- Phenol, 4-(bromomethyl)-2-methoxy-
- 4-(bromomethyl)-2-methoxyphenol
- SCHEMBL5443737
- 79440-33-8
- EN300-2002746
-
- MDL: MFCD18397185
- インチ: InChI=1S/C8H9BrO2/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,10H,5H2,1H3
- InChIKey: PBIDXIAVOOAGOV-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 215.97859Da
- どういたいしつりょう: 215.97859Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 119
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
4-(bromomethyl)-2-methoxyphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2002746-0.1g |
4-(bromomethyl)-2-methoxyphenol |
79440-33-8 | 0.1g |
$528.0 | 2023-09-16 | ||
Enamine | EN300-2002746-5.0g |
4-(bromomethyl)-2-methoxyphenol |
79440-33-8 | 5g |
$2485.0 | 2023-06-02 | ||
Enamine | EN300-2002746-10.0g |
4-(bromomethyl)-2-methoxyphenol |
79440-33-8 | 10g |
$3683.0 | 2023-06-02 | ||
Enamine | EN300-2002746-0.5g |
4-(bromomethyl)-2-methoxyphenol |
79440-33-8 | 0.5g |
$575.0 | 2023-09-16 | ||
Enamine | EN300-2002746-5g |
4-(bromomethyl)-2-methoxyphenol |
79440-33-8 | 5g |
$1737.0 | 2023-09-16 | ||
Enamine | EN300-2002746-10g |
4-(bromomethyl)-2-methoxyphenol |
79440-33-8 | 10g |
$2577.0 | 2023-09-16 | ||
Alichem | A014003239-1g |
4-Hydroxy-3-methoxybenzyl bromide |
79440-33-8 | 97% | 1g |
$1564.50 | 2023-09-01 | |
Enamine | EN300-2002746-0.25g |
4-(bromomethyl)-2-methoxyphenol |
79440-33-8 | 0.25g |
$551.0 | 2023-09-16 | ||
Enamine | EN300-2002746-1.0g |
4-(bromomethyl)-2-methoxyphenol |
79440-33-8 | 1g |
$857.0 | 2023-06-02 | ||
Enamine | EN300-2002746-1g |
4-(bromomethyl)-2-methoxyphenol |
79440-33-8 | 1g |
$600.0 | 2023-09-16 |
4-(bromomethyl)-2-methoxyphenol 関連文献
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
4-(bromomethyl)-2-methoxyphenolに関する追加情報
Phenol, 4-(bromomethyl)-2-methoxy- (CAS No. 79440-33-8)
Phenol, 4-(bromomethyl)-2-methoxy-, also known by its CAS number 79440-33-8, is a versatile organic compound with significant applications in various fields of chemistry. This compound is a derivative of phenol, featuring a bromomethyl group at the para position and a methoxy group at the ortho position. Its structure contributes to its unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
The compound's molecular formula is C8H9BrO2, and its molecular weight is approximately 215.06 g/mol. The presence of the bromomethyl group introduces reactivity that can be exploited in substitution reactions, while the methoxy group provides electron-donating effects, influencing the compound's overall reactivity and stability. Recent studies have highlighted its potential as a building block in the development of advanced materials, such as polymers and pharmaceutical agents.
One of the most notable applications of Phenol, 4-(bromomethyl)-2-methoxy- is in organic synthesis. Its bromomethyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This property has been leveraged in the synthesis of biologically active compounds, including antibiotics and antiviral agents. For instance, researchers have reported its use in the construction of heterocyclic frameworks, which are crucial components of many drug molecules.
In addition to its role in drug discovery, this compound has found applications in material science. The methoxy group's electron-donating nature enhances the compound's ability to form stable coordination complexes with metal ions. This characteristic has been explored in the development of novel catalysts for industrial processes, such as polymerization reactions and hydrogenation.
Recent advancements in green chemistry have also brought attention to Phenol, 4-(bromomethyl)-2-methoxy-. Scientists are investigating its potential as a sustainable alternative to traditional reagents in organic synthesis. By utilizing renewable feedstocks and minimizing waste generation, this compound aligns with the principles of environmentally friendly chemical practices.
The synthesis of Phenol, 4-(bromomethyl)-2-methoxy- typically involves multi-step processes that combine nucleophilic aromatic substitution and alkylation reactions. Researchers have optimized these methods to improve yield and reduce reaction times. For example, the use of microwave-assisted synthesis has been shown to significantly accelerate the formation of this compound while maintaining high purity levels.
In terms of safety and handling, it is important to note that Phenol, 4-(bromomethyl)-2-methoxy- should be treated with care due to its reactive nature. Proper ventilation and personal protective equipment are recommended when working with this compound to ensure compliance with occupational health standards.
In conclusion, Phenol, 4-(bromomethyl)-2-methoxy-, with its unique structural features and versatile reactivity, continues to play a pivotal role in modern chemistry. Its applications span across pharmaceuticals, materials science, and green chemistry, making it an essential compound for researchers and industry professionals alike.
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